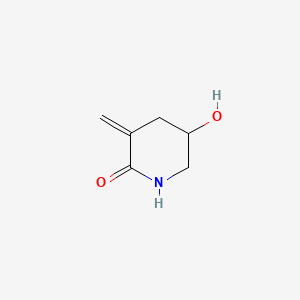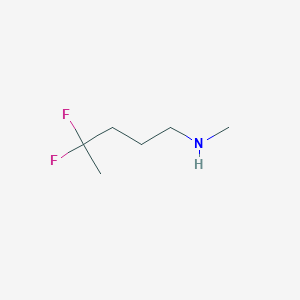
(4,4-Difluoropentyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Difluoropentyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a pentyl chain substituted with two fluorine atoms at the 4th position and a methyl group attached to the nitrogen atom. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropentyl)(methyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4,4-difluoropentyl halide with methylamine. The reaction typically occurs under basic conditions, using a solvent such as ethanol or methanol to facilitate the reaction. The general reaction scheme is as follows:
4,4-Difluoropentyl halide+Methylamine→this compound+Halide ion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-Difluoropentyl)(methyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert imines or nitriles back to amines.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and solvents like ethanol or methanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Acylation: Acyl chlorides and anhydrides are typical reagents used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include substituted amines, imines, nitriles, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4,4-Difluoropentyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving amines.
Medicine: Fluorinated amines are often explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of (4,4-Difluoropentyl)(methyl)amine involves its interaction with various molecular targets, primarily through its amine group. The nitrogen atom can act as a nucleophile, forming bonds with electrophilic centers in other molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine (CH₃NH₂): A simple primary amine with a single methyl group attached to the nitrogen atom.
Ethylamine (C₂H₅NH₂): Another primary amine with an ethyl group attached to the nitrogen atom.
(4-Fluoropentyl)(methyl)amine: A similar compound with only one fluorine atom at the 4th position of the pentyl chain.
Uniqueness
(4,4-Difluoropentyl)(methyl)amine is unique due to the presence of two fluorine atoms at the 4th position of the pentyl chain. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The dual fluorination can enhance the compound’s stability and binding affinity, making it particularly valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C6H13F2N |
|---|---|
Molekulargewicht |
137.17 g/mol |
IUPAC-Name |
4,4-difluoro-N-methylpentan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-6(7,8)4-3-5-9-2/h9H,3-5H2,1-2H3 |
InChI-Schlüssel |
WACPOZLMKWQCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCNC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)
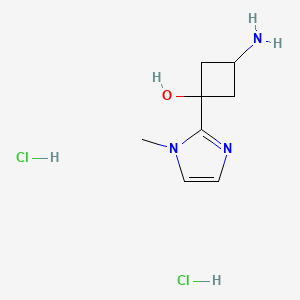
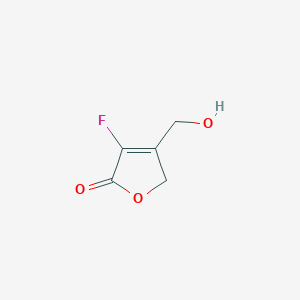
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
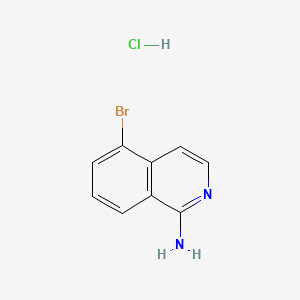
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
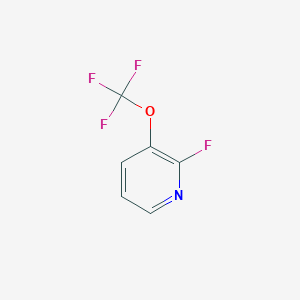
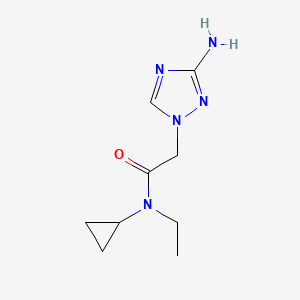
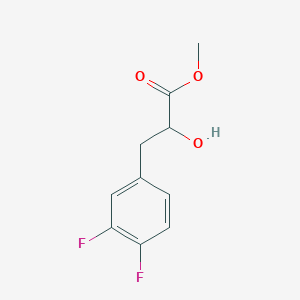
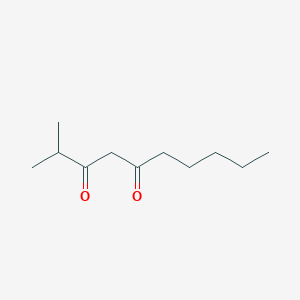
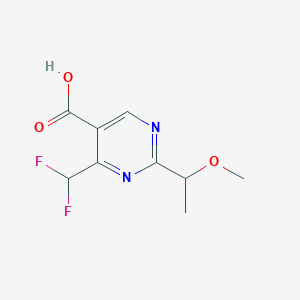

![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
